(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate
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Overview
Description
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the acrylate group. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine scaffold. This is followed by a Heck reaction to introduce the acrylate group. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the acrylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce saturated esters.
Scientific Research Applications
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazines: Another class of fused heterocycles with a pyrazine ring, known for their pharmacological properties.
Uniqueness
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate is unique due to its specific structural features, such as the presence of the acrylate group, which can participate in additional chemical reactions and enhance its biological activity. The combination of the imidazo[1,2-a]pyridine core with the acrylate moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-imidazo[1,2-a]pyridin-3-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)7-6-10-9-13-11-5-3-4-8-14(10)11/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDPVQJYGZTQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C2N1C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741631 |
Source
|
Record name | Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400037-31-2 |
Source
|
Record name | Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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